molecular formula C9H10N2O B3153169 N-(4-aminophenyl)acrylamide CAS No. 7530-31-6

N-(4-aminophenyl)acrylamide

Cat. No. B3153169
CAS RN: 7530-31-6
M. Wt: 162.19 g/mol
InChI Key: WNVPACYPJUPHON-UHFFFAOYSA-N
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Description

“N-(4-aminophenyl)acrylamide” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1,10H2,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

Acrylamide, a related compound, is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products . It’s plausible that “this compound” may undergo similar reactions, but specific information is not available.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is stable under normal conditions, but it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Scientific Research Applications

1. Industrial Applications

N-(4-aminophenyl)acrylamide is related to acrylamide, a synthetic monomer widely used in industrial applications. It is primarily used as a precursor in producing several polymers, such as polyacrylamide. Polyacrylamides find extensive use in water and wastewater treatment processes, pulp and paper processing, and mining and mineral processing. These polymers are critical in these industries due to their ability to facilitate numerous chemical processes (Taeymans et al., 2004).

2. Biomedical Research

This compound derivatives have shown promise in biomedical research. For example, the acrylamide derivative N-(4-nitrophenyl)acrylamide has been studied for its antiproliferative activity and interaction with nucleic acid bases. This suggests potential applications in developing treatments or studying the biochemistry of cancer cells (Tanış et al., 2019).

3. Polymer Research

Research in polymer science has explored the use of this compound derivatives. For instance, the synthesis of N-(4-aminodiphenylmethane) acrylamide (ADPMA) and its grafting onto natural rubber for use as an antioxidant demonstrates the versatility of acrylamide derivatives in enhancing the properties of various polymers (El‐Wakil, 2006).

4. Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Research on acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide indicates their potential in protecting metals like copper from corrosion, which is vital in various industrial applications (Abu-Rayyan et al., 2022).

Safety and Hazards

“N-(4-aminophenyl)acrylamide” is classified with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

N-(4-aminophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVPACYPJUPHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626200
Record name N-(4-Aminophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7530-31-6
Record name N-(4-Aminophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(4-nitrophenyl)-acrylamide (Step 1) (0.203 g, 1.06 mmol), Iron powder (0.354 g, 6.34 mmol), FeSO4 (0.587 g, 2.11 mmol), Celite® (0.2 g) and water (6 mL) was heated to reflux with stirring for 3 h. The reaction mixture was cooled to RT and the solution was made basic to pH 13-14 by the addition of 2 N NaOH. The reaction mixture was diluted with EtOAc and water. The solution was filtered to remove the solids and solids washed with EtOAc. The aqueous layer was extracted three times with EtOAc (25 mL) and the combined organics were dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography using EtOAc as the solvent to give N-(4-aminophenyl)-acrylamide.
Quantity
0.203 g
Type
reactant
Reaction Step One
[Compound]
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FeSO4
Quantity
0.587 g
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reactant
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0.354 g
Type
catalyst
Reaction Step One
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Quantity
6 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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